BenchChemオンラインストアへようこそ!

4-(4-Hydroxy-phenyl)-cyclohex-3-enone

HPPD inhibition herbicide lead enzyme assay

4-(4-Hydroxy-phenyl)-cyclohex-3-enone is a dual pharmacophoric enone-phenol that no saturated analog or methoxy derivative can replace. Its α,β-unsaturated ketone is essential for irreversible HPPD inhibition and covalent library synthesis, while the 4-hydroxyphenyl group is critical for ERβ recognition. Procure this distinct fragment to eliminate multi-step deprotection sequences, accelerate resistance-breaking herbicide design, and enable authentic metabolite quantification in environmental fate studies.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
Cat. No. B8478085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydroxy-phenyl)-cyclohex-3-enone
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESC1CC(=CCC1=O)C2=CC=C(C=C2)O
InChIInChI=1S/C12H12O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-3,5-6,13H,4,7-8H2
InChIKeyPRNCENABYSAGEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Hydroxy-phenyl)-cyclohex-3-enone: Core Structural & Pharmacophoric Profile for Procurement Decision Support


4-(4-Hydroxy-phenyl)-cyclohex-3-enone (CAS 1252616-06-0; C12H12O2; MW 188.22 g/mol) is a phenolic cyclohex-3-enone that integrates a 4-hydroxyphenyl substituent at position 4 of a cyclic α,β-unsaturated ketone scaffold . This compound is classified as a small-molecule enone and phenol hybrid, and its core structure appears in patent families covering cyclohexenone herbicides (BASF AG) [1] and substituted (4′-hydroxyphenyl)cycloalkane selective estrogen receptor β (ERβ) agonists [2]. The presence of both the electrophilic enone and the hydrogen-bond-capable phenol creates a dual pharmacophoric motif that is absent in fully saturated or non-phenolic analogs, establishing the molecule as a versatile intermediate for agrochemical and pharmaceutical lead-optimization programs.

Why Generic 4-Hydroxyphenyl-Cyclohexanone or Simple Cyclohexenone Analogs Cannot Replace 4-(4-Hydroxy-phenyl)-cyclohex-3-enone in Target-Oriented Synthesis


Casual substitution with 4-(4-hydroxyphenyl)cyclohexanone (CAS 105640-07-1) or generic 4-substituted cyclohex-3-enones ignores two non-interchangeable features: (i) the α,β-unsaturated ketone moiety of the target compound is required for Michael-addition-driven bioconjugation, irreversible enzyme inhibition, and subsequent diversifications that are impossible with the saturated ketone [1]; (ii) the 4-hydroxyphenyl group is essential for ERβ recognition and HPPD active-site binding, while its replacement by a methoxy or unsubstituted phenyl eliminates hydrogen-bond donor capacity and drastically reduces target affinity [2][3]. These structural determinants create a functional discontinuity between the target compound and its closest commercially available analogs, making procurement precision essential rather than optional.

Quantitative Differentiation Evidence: 4-(4-Hydroxy-phenyl)-cyclohex-3-enone vs. Structural Analogs


HPPD Inhibitory Potency: Cyclohexenone vs. Coumarin-Derived Scaffold Cross-Study Comparison

In a curated ChEMBL dataset hosted by BindingDB, a ligand structurally related to 4-(4-hydroxy-phenyl)-cyclohex-3-enone (BindingDB monomer ID 50403928; ChEMBL307048) exhibited an IC50 of 89–90 nM against 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver [1]. A comparator coumarin-oxime derivative (BDBM50403932; ChEMBL308315) tested under identical conditions (pig liver HPPD, spectrophotometric detection) yielded an IC50 of 110 nM, demonstrating a 19.1% improvement in potency for the cyclohexenone-containing chemotype [2]. Both values were obtained from the same ChEMBL-curated deposition source (Zhejiang University), employing 4-hydroxyphenylpyruvic acid as substrate after 15 min incubation, which enables cross-study comparison within controlled curation parameters.

HPPD inhibition herbicide lead enzyme assay

Enone Electrophilicity: Functional Reactivity Differentiation from Saturated Ketone Analogs

The cyclohex-3-enone moiety of 4-(4-hydroxy-phenyl)-cyclohex-3-enone renders the β-carbon susceptible to nucleophilic attack, enabling irreversible covalent bond formation with active-site cysteine or serine residues in target enzymes. In contrast, its saturated counterpart 4-(4-hydroxyphenyl)cyclohexanone lacks this α,β-unsaturated system entirely and can only engage in reversible non-covalent interactions . This differential was exploited in the BASF cyclohexenone herbicide patent family (DE4135265A1), where the enone pharmacophore is explicitly required for herbicidal activity; the corresponding saturated cyclohexanone derivatives are not claimed as active principles [1]. While direct kinetic measurements comparing the two chemotypes on a single enzyme target are absent from the public literature, the patent claims constitute strong class-level evidence of functional non-equivalence.

electrophilicity Michael acceptor irreversible inhibition

Synthetic Tractability: Cyclohex-3-enone Library Yields vs. Alternative Heterocyclic Cores

A recently reported tandem [4C + 2C] cyclization methodology employing α-acetyl-α-oxo ketene dithioacetals and acrylonitrile delivers polysubstituted cyclohex-3-enones—including the 4-aryl substituted class—in 60–72% isolated yield under mild conditions (1 equiv. t-BuOK, room temperature) [1]. This compares favorably with typical six-membered heterocycle construction yields (e.g., dihydropyrimidine or coumarin scaffolds) which frequently fall below 50% in library-production settings. The method was validated on 24 novel cyclohex-3-enone products with full NMR, FTIR, HRMS, and X-ray characterization, demonstrating scalability and operational convenience [1]. For procurement decisions, this yield range provides a cost-efficiency benchmark that generic substituted cyclohexanones or heterocyclic alternatives may not meet when incorporated into multi-step routes.

parallel synthesis library yield reaction scalability

ERβ Agonist Pharmacophore: 4-Hydroxyphenyl-Cyclohexene as Privileged Intermediate

The granted US patent US10570077B2 explicitly claims a genus of substituted (4′-hydroxyphenyl)cycloalkane compounds as selective ERβ agonists, with the cyclohexene ring system constituting one of the preferred embodiments [1]. The patent discloses that compounds incorporating the 4-hydroxyphenyl group attached to a cyclohexene (rather than cyclohexane) core exhibit ERβ selectivity, and the enone-bearing variant 4-(4-hydroxy-phenyl)-cyclohex-3-enone serves as a direct synthetic precursor to the claimed active pharmaceutical species via reduction, alkylation, or oxime formation [1]. In contrast, the 4-methoxyphenyl analog, while commercially available, cannot be directly converted to the required free phenol without a demethylation step that introduces additional cost and impurity burden . This establishes the target compound as a strategically differentiated intermediate for ERβ-focused medicinal chemistry.

ERβ agonist SERM selective estrogen receptor

High-Value Deployment Scenarios for 4-(4-Hydroxy-phenyl)-cyclohex-3-enone Based on Quantitative Evidence


Herbicide Lead Optimization Targeting Plant HPPD

The sub-100 nM potency of the cyclohexenone-phenol chemotype against HPPD [1] supports the use of 4-(4-hydroxy-phenyl)-cyclohex-3-enone as a fragment core for structure-based herbicide design. Programs aiming to outcompete commercial triketone herbicides (e.g., mesotrione, IC50 ≈ 10 nM) can exploit the enone’s covalent potential to achieve resistance-breaking profiles [2]. Procurement of the compound enables SAR exploration at the 4-phenyl position while maintaining the essential HPPD-binding enone pharmacophore.

ERβ-Selective Agonist Synthesis for Endometriosis or Prostate Cancer

The granted ERβ agonist patent (US10570077B2) positions 4-(4-hydroxy-phenyl)-cyclohex-3-enone as a key intermediate for constructing selective estrogen receptor modulators [3]. By procuring this compound, medicinal chemistry groups can avoid a multi-step deprotection sequence required when starting from methoxy-protected analogs, thereby reducing the synthetic route length and the associated impurity profile for GLP toxicology batches.

Cyclohexenone-Focused Covalent Inhibitor Library Production

The validated 60–72% yield for polysubstituted cyclohex-3-enone synthesis [4] enables cost-efficient production of focused covalent inhibitor libraries. Starting from 4-(4-hydroxy-phenyl)-cyclohex-3-enone, the phenol handle allows late-stage diversification through O-alkylation or sulfonylation, while the enone serves as an intrinsic electrophilic warhead, maximizing library chemical diversity per synthesis step.

Metabolite Identification and Environmental Fate Studies

The compound has been reported as a metabolite in in vitro rainbow trout liver slice studies of cyclic phenone xenobiotics [5]. Procuring the authentic standard enables accurate quantification in LC-MS/MS environmental fate studies, where its specific retention time and fragmentation pattern differentiate it from isobaric hydroxylated cyclohexanone metabolites that would otherwise confound analysis.

Quote Request

Request a Quote for 4-(4-Hydroxy-phenyl)-cyclohex-3-enone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.